molecular formula C8H8N2O3 B13304186 2-[(But-3-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid

2-[(But-3-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid

Cat. No.: B13304186
M. Wt: 180.16 g/mol
InChI Key: PKGTWEFHYBDMEE-UHFFFAOYSA-N
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Description

2-[(But-3-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that contains both an oxazole ring and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(But-3-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amino acid derivative with an alkyne-containing reagent, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(But-3-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

2-[(But-3-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(But-3-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The oxazole ring and amino group can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(But-3-yn-1-yl)amino]acetic acid hydrochloride
  • 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine

Uniqueness

2-[(But-3-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid is unique due to its combination of an oxazole ring and an amino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

2-(but-3-yn-2-ylamino)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C8H8N2O3/c1-3-5(2)9-8-10-6(4-13-8)7(11)12/h1,4-5H,2H3,(H,9,10)(H,11,12)

InChI Key

PKGTWEFHYBDMEE-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NC1=NC(=CO1)C(=O)O

Origin of Product

United States

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